Citalopram-d6 Oxalate

説明

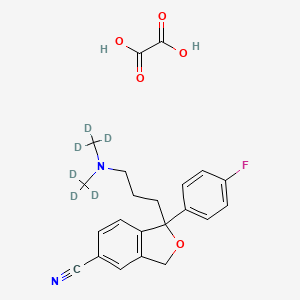

Structure

3D Structure of Parent

特性

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Dual Mechanisms of Citalopram and its Deuterated Analog, Citalopram-d6 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical examination of Citalopram, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), and its deuterated analog, Citalopram-d6 Oxalate. We will first dissect the pharmacological mechanism of action of Citalopram, focusing on its highly selective, allosteric inhibition of the serotonin transporter (SERT). This will be followed by a detailed explanation of the distinct, yet complementary, "mechanism of utility" of this compound. While pharmacologically identical to its parent compound, its true function lies in its application as a stable isotope-labeled internal standard, which is critical for ensuring the accuracy and precision of bioanalytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document will bridge the gap between pharmacology and analytical chemistry, offering field-proven insights into both the therapeutic action of Citalopram and the indispensable role of its deuterated form in modern drug development and clinical research.

Introduction to Citalopram and the Serotonergic System

Citalopram is a cornerstone therapeutic agent for major depressive disorder and other mood-related conditions.[1][] As a member of the SSRI class of drugs, it was rationally designed to offer a more favorable safety and tolerability profile compared to older antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[3][4] To fully appreciate its mechanism, one must first understand the fundamentals of the serotonergic synapse.

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that regulates mood, anxiety, and cognition.[1] Following its release from a presynaptic neuron into the synaptic cleft, serotonin binds to postsynaptic receptors to propagate a signal. This action is terminated by the serotonin transporter (SERT), a protein embedded in the presynaptic neuron's membrane, which actively reabsorbs serotonin from the synapse.[5][6]

Core Pharmacological Mechanism: Allosteric Inhibition of SERT

Citalopram's primary therapeutic effect is achieved by potently and selectively blocking the SERT protein.[1][5][7] This inhibition prevents the reuptake of serotonin, leading to an increased concentration of the neurotransmitter in the synaptic cleft and thus enhancing serotonergic signaling.[1][5]

Key Mechanistic Details:

-

High Selectivity: Citalopram is distinguished by its high selectivity for SERT over other monoamine transporters, such as those for norepinephrine (NET) and dopamine (DAT).[][5] It also has a low affinity for other neuroreceptors, which minimizes many of the side effects associated with less selective antidepressants.[7][8]

-

Allosteric Binding: Citalopram's interaction with SERT is more complex than simple competitive inhibition. It binds to both a primary (orthosteric) site within the transporter channel and a distinct allosteric site on the protein's exterior.[9][10][11] Binding to the allosteric site induces a conformational change in the transporter that "locks" the drug in the primary binding site, prolonging its inhibitory action and enhancing its efficacy.[6][12] X-ray crystallography studies have identified this allosteric site at the periphery of the extracellular vestibule of the SERT protein.[11]

This dual-site binding mechanism contributes to its unique pharmacological profile.[12] The S-enantiomer, escitalopram, is primarily responsible for the therapeutic effect, while the R-enantiomer is significantly less potent and can even counteract the effects of the S-enantiomer at the allosteric site.[6][10][13]

Caption: Citalopram's mechanism of action at the serotonergic synapse.

The Analytical Mechanism: this compound as an Internal Standard

While pharmacologically identical to Citalopram, the "mechanism of action" for this compound in a research setting is fundamentally different. It serves as a high-fidelity internal standard (IS) for quantitative bioanalysis, a role made possible by the substitution of six hydrogen atoms with their stable, heavier isotope, deuterium.[14][15]

Why is a Deuterated Internal Standard Necessary?

Quantitative analysis of drugs in complex biological matrices like plasma is susceptible to variability from multiple sources, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift.[14][16] An ideal internal standard is a compound that is chemically and physically almost identical to the analyte of interest.[17] By adding a known quantity of the deuterated standard to each sample at the very beginning of the workflow, it experiences the exact same variations as the non-labeled drug.[16][18]

The Self-Validating System:

During LC-MS/MS analysis, the mass spectrometer can easily distinguish between the native Citalopram and the heavier Citalopram-d6.[14] The final concentration of the drug is calculated based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach provides a self-validating system:

-

If sample is lost during preparation, both analyte and IS are lost proportionally, leaving the ratio unchanged.

-

If ion suppression occurs in the mass spectrometer, the signals for both compounds are suppressed equally, preserving the ratio.[17][18]

This ensures that the final calculated concentration is accurate and precise, a cornerstone of regulatory compliance and data integrity in pharmacokinetic and clinical studies.[17]

Experimental Protocol: Quantification of Citalopram in Human Plasma

This section outlines a standard protocol for the quantification of Citalopram in human plasma using LC-MS/MS with Citalopram-d6 as the internal standard.

Objective: To accurately determine the concentration of Citalopram in human plasma samples.

Materials:

-

Human plasma (K2EDTA)

-

Citalopram reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

Analytical balance, vortex mixer, centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Citalopram and Citalopram-d6 in methanol (e.g., at 1 mg/mL).

-

Perform serial dilutions in 50:50 ACN:Water to create calibration curve standards (e.g., ranging from 0.1 to 100 ng/mL) and quality control (QC) samples.

-

Prepare a working internal standard solution of Citalopram-d6 (e.g., at 50 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Causality: This step removes large proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.[19]

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Citalopram-d6 working solution to every tube (except blanks) and briefly vortex. This early addition is critical for the IS to account for all subsequent variability.[16]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Causality: Liquid chromatography separates Citalopram from other components in the extract before it enters the mass spectrometer, which then provides highly selective and sensitive detection.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for each compound. This provides exceptional selectivity.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Citalopram | 325.2 | 109.1 |

| Citalopram-d6 | 331.2 | 112.1 |

| Table 1: Example MRM transitions for Citalopram and its deuterated internal standard. |

-

Data Processing:

-

Integrate the peak areas for both the Citalopram and Citalopram-d6 MRM transitions.

-

Calculate the peak area ratio (Citalopram Area / Citalopram-d6 Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrator samples.

-

Determine the concentration of Citalopram in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical workflow for Citalopram quantification.

Conclusion

The topic of this compound's mechanism of action encompasses two distinct but interconnected scientific principles. The pharmacological mechanism, belonging to the parent molecule Citalopram, involves the highly selective allosteric inhibition of the serotonin transporter, which forms the basis of its therapeutic efficacy in treating depression.[1][5] In parallel, the analytical mechanism of this compound is defined by its crucial role as a stable isotope-labeled internal standard. Its utility in correcting for experimental variability provides the accuracy and robustness required for modern bioanalytical methods.[14][17] A thorough understanding of both these mechanisms is essential for researchers and scientists engaged in the fields of pharmacology, drug metabolism, and clinical diagnostics.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?Link

-

Chen, F., & Larsen, M. B. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(1), 21-27. Link

-

Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 32 Suppl 1, 1-21. Link

-

Sanchez, C., et al. (2003). Escitalopram: a unique mechanism of action. Journal of Psychopharmacology, 17(1), 1-8. Link

-

Pharmacology of Selective serotonin reuptake inhibitors (SSRIs). (n.d.). Pharmacology Education. Link

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

-

Gasser, E., et al. (2015). The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons. Neuropharmacology, 99, 50-59. Link

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride?Link

-

Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Link

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Link

-

Thomas, D. R. (1993). The pharmacologic selectivity of serotonin reuptake inhibitors. European Psychiatry, 8(S1), 5s-8s. Link

-

Goodnick, P. J., & Goldstein, B. J. (1998). Selective serotonin reuptake inhibitors in affective disorders - I. Basic pharmacology. Journal of Psychopharmacology, 12(3 Suppl B), S5-20. Link

-

Plenge, P., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology, 15(2), 193-8. Link

-

BOC Sciences. (n.d.). Citalopram: Definition and Mechanism of Action.

-

Wikipedia. (n.d.). Escitalopram. Link

-

Coleman, J. A., et al. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. Link

-

El-Bagary, R. I., et al. (2018). Development of bioanalytical HPLC method for simultaneous determination of the antialzhiemer, donepezil hydrochloride and the antidepressant, citalopram hydrobromide in raw materials, spiked human plasma and tablets dosage form. ResearchGate. Link

-

Wikipedia. (n.d.). Citalopram. Link

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Link

-

Olesen, O. V., & Linnet, K. (2001). Rapid determination of citalopram in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 279-85. Link

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link

-

Li, Y., et al. (2012). [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. Se Pu, 30(2), 160-3. Link

-

Aymardi, G., et al. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal, 14(2). Link

-

Ochei, O. P. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Link

-

ResearchGate. (n.d.). Rapid determination of citalopram in human plasma by LC. Link

-

LGC Standards. (n.d.). Citalopram-d6. Link

-

Analytical Standard Solutions. (n.d.). Citalopram D6. Link

-

Sigma-Aldrich. (n.d.). Citalopram Related Compound C Pharmaceutical Secondary Standard. Link

-

LGC Standards. (n.d.). Citalopram-D6.HBr, 1mg/ml in Methanol (as free base). Link

-

Santa Cruz Biotechnology. (n.d.). Citalopram-d6. Link

Sources

- 1. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 3. Selective serotonin reuptake inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 4. Selective Serotonin Reuptake Inhibitors [biopsychiatry.com]

- 5. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 6. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacologic selectivity of serotonin reuptake inhibitors | European Psychiatry | Cambridge Core [cambridge.org]

- 9. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Citalopram - Wikipedia [en.wikipedia.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scbt.com [scbt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. texilajournal.com [texilajournal.com]

- 19. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quintessential Internal Standard for Bioanalysis

An In-Depth Technical Guide to the Physical and Chemical Properties of Citalopram-d6 Oxalate

This compound is the deuterated stable isotope-labeled form of Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] In the landscape of pharmaceutical research and clinical toxicology, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. This compound serves a critical role not as a therapeutic agent itself, but as an indispensable tool for analytical scientists: a high-fidelity internal standard for use in quantitative analyses by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[3][4]

This guide, prepared from the perspective of a senior application scientist, delves into the core physicochemical properties of this compound. We will explore the scientific rationale behind its design—specifically, the strategic incorporation of deuterium and the selection of the oxalate salt form. Furthermore, we will detail the validated analytical methodologies where this compound is integral, providing both the "how" and the "why" that underpins its use in modern drug development and clinical testing.

Core Molecular and Physical Properties

This compound is a synthetic compound meticulously designed for analytical applications. Its fundamental identity is defined by the incorporation of six deuterium atoms on the two N-methyl groups of the citalopram molecule. This isotopic substitution is the cornerstone of its utility. The compound is typically supplied as a crystalline oxalate salt, a decision made to enhance its stability and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | (S)-Citalopram-d6 Oxalate | [5] |

| Synonyms | Esthis compound, (1S)-1-[3-(Bis(trideuteriomethyl)amino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalic acid | [6] |

| CAS Number | 1246819-94-2 (for racemic mixture); 1217733-09-9 (for S-enantiomer) | [3][5] |

| Molecular Formula | C₂₂H₁₇D₆FN₂O₅ | [3][5] |

| Molecular Weight | 420.46 g/mol | [3][6] |

| Appearance | White to Off-White Solid | [5][6] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |

| Key Characteristics | Hygroscopic | [6] |

The Scientific Rationale: A Tale of Deuterium and Oxalate

The specific design of this compound is not arbitrary. It is a product of deliberate choices to create an ideal internal standard. Understanding these choices is key to appreciating its function.

The Kinetic Isotope Effect (KIE): Why Deuteration Matters

The primary purpose of replacing hydrogen with deuterium is to leverage the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond. In pharmacology, this has a profound impact on drug metabolism.[7]

Many drugs, including citalopram, are metabolized by cytochrome P450 enzymes in the liver. A primary metabolic pathway for citalopram is N-demethylation, where one or both of the methyl groups attached to the nitrogen atom are cleaved. By placing deuterium atoms on these specific methyl groups—known metabolic "soft spots"—the rate of this metabolic reaction is significantly slowed.[7][8] While this can be used to create drugs with improved pharmacokinetic profiles (e.g., longer half-life), for an internal standard, it ensures the standard remains stable and is not prematurely degraded during sample processing and analysis.[3][7]

Caption: Impact of Deuteration on Citalopram Metabolism via the Kinetic Isotope Effect.

The Oxalate Counter-ion: Ensuring Stability and Solubility

While the citalopram free base is an oily substance, converting it into a salt form provides a stable, crystalline solid that is easier to handle, weigh accurately, and store.[9][10] The choice of oxalic acid as the counter-ion to form the oxalate salt is strategic. Oxalate is a dicarboxylic acid that can form strong ionic bonds with the basic tertiary amine of the citalopram molecule.[9][11] This salt formation often improves the aqueous solubility and dissolution rate compared to the free base, which is crucial for preparing stock solutions and ensuring homogeneity in analytical samples.[12]

Core Application: The Internal Standard in Quantitative Bioanalysis

The paramount application of this compound is as an internal standard (IS) in quantitative assays, particularly those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] The IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample in an analytical run. Its purpose is to correct for variations in sample preparation and instrument response.[13][14]

A deuterated standard is considered the "gold standard" for LC-MS/MS because it is nearly identical to the analyte of interest.[13] It co-elutes with the non-labeled citalopram during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[14][15] However, due to its increased mass (6 Daltons heavier), it is easily distinguished from the analyte by the mass spectrometer. The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the IS's signal, providing a highly accurate and precise measurement.[16]

Caption: Role of this compound in a typical bioanalytical workflow.

Analytical Characterization Protocols

Validating the identity, purity, and concentration of this compound stock solutions is a prerequisite for its use.

Mass Spectrometry (MS)

LC-MS/MS is the primary technique for using and characterizing Citalopram-d6. In positive electrospray ionization (ESI+) mode, the molecule is ionized, and specific mass transitions (from a precursor ion to a product ion) are monitored for both the analyte and the internal standard.

Experimental Protocol: LC-MS/MS Analysis

-

Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.

-

Chromatography: Inject the solution onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[17]

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[17]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Utilize a positive electrospray ionization (ESI+) source.[16]

-

Data Acquisition: Monitor the specific mass transitions for both the analyte and the internal standard as detailed in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

| Citalopram | 325.2 | 109.0 / 262.1 | ESI+ | [17][18] |

| Citalopram-d6 | 331.3 | 109.0 | ESI+ | [18] |

Causality: The choice of product ions is based on stable and abundant fragments generated during collision-induced dissociation (CID). The fragment m/z 109.0 is common to both, representing a stable substructure, while the precursor ions are separated by 6 mass units, allowing for unambiguous detection.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to assess the purity of the this compound raw material.

Experimental Protocol: HPLC-UV Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: Inertsil C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A mixture of acetonitrile and an acetate buffer solution (e.g., 30:70 v/v).[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV detection at 239 nm.[19]

-

Analysis: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to any impurity peaks.

Causality: The wavelength of 239 nm is chosen as it corresponds to a UV absorbance maximum for the citalopram chromophore, providing high sensitivity for detection.[19][20] The C8 column and mobile phase are selected to achieve good peak shape and retention for the moderately polar citalopram molecule.[19]

Handling and Storage Recommendations

As a high-purity analytical standard, proper handling and storage of this compound are critical to maintain its integrity.

-

Storage: The material should be stored in a tightly sealed container at the recommended temperature of 2-8°C.[5] To prevent degradation from atmospheric moisture, especially given its hygroscopic nature, it should be kept under an inert atmosphere (e.g., argon or nitrogen).[5][6]

-

Solution Stability: Stock solutions prepared in organic solvents like methanol or acetonitrile should be stored at low temperatures (-20°C) and protected from light to minimize solvent evaporation and potential photodegradation. Long-term stability in solution should be validated internally.

-

Safety: Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling the solid material and its solutions.

Conclusion

This compound represents a pinnacle of rational design in analytical chemistry. The strategic incorporation of deuterium at metabolically active sites confers stability, while its formulation as an oxalate salt ensures ease of handling and preparation. Its near-identical chemical behavior to the parent drug, combined with its distinct mass, makes it an exemplary internal standard for LC-MS/MS applications. For researchers and drug development professionals, a thorough understanding of these physical and chemical properties is not merely academic; it is the foundation for generating robust, reliable, and reproducible quantitative data that drives critical decisions in pharmacology and clinical science.

References

-

Chembuy. Buy Acetyl this compound. [Link]

-

MDPI. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 146571, Escitalopram Oxalate. [Link]

-

FooDB. Showing Compound Citalopram (FDB023605). [Link]

-

Turito. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses. [Link]

-

Pellegrini, M., et al. (2006). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 389-394. [Link]

-

Yang, Q., et al. (2014). Determination of Escitalopram Oxalate and Its Related Substances by HPLC. Chinese Pharmaceutical Journal, 49(15), 1345-1349. [Link]

-

ResearchGate. Structure of Escitalopram Oxalate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71314878, this compound. [Link]

-

Attimarad, M., et al. (2020). Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 58(7), 625-633. [Link]

-

Pop, M. M., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics, 15(6), 1639. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. [Link]

-

Meyer, M. R., et al. (2014). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Analytical and Bioanalytical Chemistry, 406(1), 183-196. [Link]

-

Wikipedia. Oxalate. [Link]

-

Moore, K. A., et al. (2004). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 28(2), 118-122. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Suresh, K., et al. (2018). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 18(11), 6969-6978. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

Pharmaffiliates. (S)-Citalopram-d6 Oxalate. [Link]

-

Piórkowska, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Chromatography B, 1040, 53-59. [Link]

-

U.S. Food and Drug Administration. Celexa® (citalopram hydrobromide) Tablets/Oral Solution Prescribing Information. [Link]

Sources

- 1. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Citalopram (FDB023605) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (S)-Citalopram-d6 Oxalate | CymitQuimica [cymitquimica.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses | Turito [turito.com]

- 10. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxalate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. myadlm.org [myadlm.org]

- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Escitalopram Oxalate and Its Related Substances by HPLC [journal11.magtechjournal.com]

- 20. pharmaexcipients.com [pharmaexcipients.com]

A Guide to the Synthesis and Characterization of Citalopram-d6 Oxalate for Advanced Analytical Applications

Introduction: The Imperative for Stable Isotope Labeling in Modern Pharmaceutical Analysis

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed therapeutic agent for mood and anxiety disorders[1][2]. Its prevalence necessitates robust, accurate, and precise quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology[1][3][4]. The gold standard for such quantification is mass spectrometry, an analytical technique whose reliability is profoundly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).

This technical guide provides an in-depth exploration of Citalopram-d6 Oxalate, the deuterated analog of Citalopram. We will delve into the rationale behind its synthesis, a detailed synthetic protocol, comprehensive characterization methodologies, and its application. The "d6" designation signifies the replacement of six protium (¹H) atoms with deuterium (²H) on the two N-methyl groups. This subtle modification renders the molecule chemically identical to the parent drug in terms of reactivity and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z)[3]. The formation of the oxalate salt serves to enhance the stability, crystallinity, and handling of the final product, making it ideal for use as a reference material[5]. This document is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding and practical framework for utilizing this critical analytical tool.

The Scientific Rationale: Why Citalopram-d6 is the Ideal Internal Standard

The selection of an internal standard is arguably one of the most critical decisions in developing a quantitative bioanalytical method. An ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—to compensate for any potential variability or loss.

Citalopram-d6 fulfills this requirement with exceptional fidelity for several key reasons:

-

Co-elution in Chromatography: Having virtually identical physicochemical properties to Citalopram, the d6 analog co-elutes under typical reversed-phase HPLC conditions. This ensures that both the analyte and the standard experience the same matrix effects at the same point in time during their introduction into the mass spectrometer.[3]

-

Comparable Extraction Efficiency and Ionization Response: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte is mirrored by a proportional loss of the SIL-IS. Similarly, in the mass spectrometer's ion source, both compounds exhibit nearly identical ionization efficiencies, mitigating signal suppression or enhancement caused by the sample matrix.[3]

-

Distinct Mass-to-Charge Ratio: The six-dalton mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, preventing isobaric interference while ensuring they are chemically indistinguishable in all other aspects.[6]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond. While this effect can be leveraged to slow down metabolism in deuterated drugs, for its use as an internal standard, the deuteration is placed on the N-methyl groups, which are sites of metabolism to N-desmethylcitalopram[7][8]. This ensures that any in-process metabolic activity would affect both the analyte and standard, though the primary advantage remains in mass differentiation and mimicking physical behavior during the analytical workflow.

Synthetic Pathway and Protocol

The synthesis of this compound is a multi-step process that requires careful execution. The core of the synthesis lies in the specific introduction of the two trideuteriomethyl (-CD₃) groups onto the primary amine of a suitable precursor. A common and efficient strategy involves the reductive amination of N-didesmethylcitalopram or the N-alkylation of N-desmethylcitalopram using a deuterated reagent. Here, we outline a robust pathway starting from the commercially available precursor, 5-cyanophthalide, culminating in the highly pure oxalate salt.

Visualizing the Synthetic Workflow

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-labeled citalopram for pharmacokinetic research

An In-Depth Technical Guide: Deuterium-Labeled Citalopram for Pharmacokinetic Research

Executive Summary

This technical guide provides a comprehensive overview of the application of deuterium-labeled citalopram in modern pharmacokinetic (PK) research. For drug development professionals, scientists, and researchers, this document details the dual utility of this molecule: first, as the gold-standard internal standard for precise bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and second, as a powerful tool to investigate and intentionally modify metabolic pathways through the kinetic isotope effect (KIE). We will explore the underlying scientific principles, provide field-proven experimental protocols, and discuss the synthesis, characterization, and data interpretation of deuterium-labeled citalopram. The methodologies described herein are designed to ensure technical accuracy and produce robust, reliable data essential for regulatory submissions and advancing drug development programs.

Introduction: The Challenge and the Solution

Citalopram (CIT) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorders.[1][2] It is a chiral compound, marketed as a racemic mixture of R- and S-enantiomers, with the S-enantiomer (escitalopram) being primarily responsible for the therapeutic effect.[1][2][3] Citalopram is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, desmethylcitalopram (DCIT), a reaction catalyzed by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[3][4][5]

Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of citalopram is critical to understanding its efficacy and safety. This requires highly precise quantification of the drug and its metabolites in complex biological matrices like blood plasma.[6] However, bioanalysis is fraught with challenges, including sample loss during extraction and matrix effects (ion suppression or enhancement) in mass spectrometry, which can compromise data accuracy.[6]

The strategic incorporation of deuterium, a stable (non-radioactive) heavy isotope of hydrogen, onto the citalopram molecule provides a sophisticated solution to these challenges. This guide will explore the two primary applications of this technology.

Two Core Applications:

-

The Ideal Internal Standard: A deuterium-labeled citalopram (e.g., Citalopram-d4 or Citalopram-d6) is the ideal internal standard (IS) for quantitative bioanalysis.[7] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[6] However, its increased mass allows it to be distinguished by a mass spectrometer, enabling highly accurate and precise quantification by measuring the peak area ratio of the analyte to the standard.[6]

-

Mechanistic Pharmacokinetic Studies: The bond between carbon and deuterium (C-D) is stronger than a carbon-hydrogen (C-H) bond.[8] For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium at that specific position can significantly slow down the reaction.[8] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be exploited to develop "metabolically shielded" drugs with improved pharmacokinetic profiles, such as a longer half-life, increased systemic exposure, and a more predictable metabolite profile.[8][9][10][11]

Deuterium-Labeled Citalopram as an Internal Standard for Bioanalysis

The use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice for quantitative LC-MS/MS assays in pharmacokinetic studies.[6] It provides the most effective means of correcting for analytical variability.

Principle of Isotope Dilution Mass Spectrometry

The method relies on adding a known, fixed concentration of the deuterium-labeled internal standard to all samples (including calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process. The subsequent analysis measures the peak area ratio of the endogenous, non-labeled citalopram to the labeled internal standard. Since both compounds are affected proportionally by any sample loss or matrix interference, the ratio remains constant and directly proportional to the initial concentration of the analyte.

Mandatory Visualization: Bioanalytical Workflow

Caption: Workflow for citalopram quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Citalopram in Human Plasma

This protocol describes a robust method for determining citalopram concentrations in plasma, a self-validating system when performed with appropriate calibration and quality control (QC) samples.

1. Materials and Reagents:

-

Citalopram reference standard

-

Deuterium-labeled citalopram (e.g., Citalopram-d6) as internal standard (IS)

-

Control human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of citalopram and Citalopram-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the citalopram stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Citalopram-d6 stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to every tube. The acetonitrile serves to precipitate plasma proteins.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

The separation is typically performed on a C18 reversed-phase column.[2][4]

-

Mass spectrometry is conducted using electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

Data Presentation: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar compounds like citalopram. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Ionization Mode | ESI+ | Citalopram contains a tertiary amine that is readily protonated. |

| MRM Transition (CIT) | m/z 325.2 → 109.1 | Precursor ion [M+H]⁺; product ion corresponds to a stable fragment. |

| MRM Transition (CIT-d6) | m/z 331.2 → 115.1 | The +6 Da shift in both precursor and product ions ensures no cross-talk. |

| Collision Energy | Optimized empirically | Tuned to maximize the signal of the specific product ion for each analyte. |

Deuteration to Modify Pharmacokinetics: The Kinetic Isotope Effect

Beyond its role in bioanalysis, deuterium labeling is a powerful drug design strategy.[8][12][13] By replacing hydrogens at sites of metabolism with deuterium, the metabolic rate can be slowed, potentially improving the drug's properties.

Causality: The C-D Bond and Metabolic Stability

The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond has a lower zero-point energy, making it more stable and requiring more energy to break. Since CYP450-mediated metabolism often involves the cleavage of a C-H bond as the rate-determining step, the presence of a C-D bond at that position slows the enzymatic reaction.[8] For citalopram, the primary metabolic pathway is N-demethylation of the dimethylamino group.[5] Placing deuterium on these methyl groups (resulting in Citalopram-d6) is a logical strategy to retard this primary clearance pathway.

Mandatory Visualization: Metabolic Pathway of Citalopram

Caption: Citalopram metabolism and the impact of the Kinetic Isotope Effect (KIE).

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides a rapid, early-stage assessment of how deuteration impacts a compound's susceptibility to metabolism.

1. Objective: To compare the rate of disappearance of protiated (normal) citalopram versus deuterium-labeled citalopram in the presence of liver microsomes.

2. Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Protiated and Deuterated Citalopram

-

Acetonitrile with an internal standard (e.g., protriptyline) to stop the reaction.[14]

3. Procedure:

-

Pre-incubation: In a 96-well plate, add phosphate buffer, HLM, and the test compound (either protiated or deuterated citalopram, typically at 1 µM). Incubate at 37°C for 5 minutes to equilibrate.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. This is the T=0 time point.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins and microsomes.

-

Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

4. Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A significantly longer t½ for the deuterated compound compared to the protiated version confirms a positive KIE.

Data Presentation: Hypothetical Pharmacokinetic Outcomes

| Parameter | Protiated Citalopram | Deuterated Citalopram | Expected Outcome & Rationale |

| In Vitro t½ (HLM) | 25 min | 75 min | Increased. Slower CYP-mediated metabolism due to the KIE. |

| In Vivo t½ (Half-life) | ~35 hours | > 50 hours | Increased. Reduced metabolic clearance leads to longer residence time in the body.[8] |

| AUC (Systemic Exposure) | 500 ng·h/mL | 800 ng·h/mL | Increased. Less drug is cleared on the first pass and during circulation.[8] |

| CL (Clearance) | 20 L/h | 12.5 L/h | Decreased. The rate of drug removal from the body is reduced.[8] |

Synthesis and Characterization

The synthesis of deuterium-labeled citalopram typically involves using a deuterated precursor. For Citalopram-d6, deuterated methyl iodide ([¹¹C]methyl iodide has been used for radiolabeling, and a similar principle applies for stable isotopes) or other deuterated methylating agents would be used in the final steps of the synthesis to form the N,N-dimethylamino group.[15] Alternative strategies include catalytic H-D exchange reactions using deuterium oxide (D₂O) as the deuterium source.[16]

Critical Characterization Steps:

-

Mass Spectrometry: Confirms the mass shift and determines the level of isotopic incorporation (e.g., >98% deuterium enrichment).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the precise location of the deuterium atoms and assesses the overall chemical purity of the compound.

Advanced Considerations

While powerful, the use of deuterium-labeled standards is not without complexity. Researchers must be aware of potential analytical artifacts.

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their protiated counterparts from a reversed-phase HPLC column.[17] While usually minor, this effect must be assessed during method development to ensure that peak integration is accurate and that there is no interference between the analyte and the internal standard, especially if the mass difference is small.

-

Metabolic Cross-Contribution: In KIE studies, it is essential to ensure that the analytical method can distinguish between the deuterated parent drug and any potentially deuterated metabolites to avoid analytical interference.

Mandatory Visualization: Logic of Deuteration for PK Enhancement

Sources

- 1. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Synthesis of a selective serotonin uptake inhibitor: [11C]citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Safe Handling of Citalopram-d6 Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

Citalopram-d6 Oxalate is a deuterated form of Citalopram, a well-characterized antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][2] The incorporation of six deuterium atoms (d6) on the dimethylamino group creates a stable, isotopically labeled internal standard essential for quantitative bioanalytical studies. Its primary application is in pharmacokinetic and metabolic research, where it is used to accurately measure the concentration of the parent drug, Citalopram, in biological matrices via mass spectrometry.

The parent compound, Citalopram, functions by potently and selectively inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby enhancing serotonergic activity.[2][3][4] This targeted pharmacological activity, which makes it an effective therapeutic agent, also classifies it as a potent compound.[5][6] Consequently, this compound, despite being used in small quantities in a research setting, must be handled with a comprehensive understanding of its potential hazards to ensure occupational safety.

This guide synthesizes critical information from Safety Data Sheets (SDS) and authoritative safety guidelines to provide a field-proven framework for the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as implemented by the Occupational Safety and Health Administration (OSHA), this compound is classified as a hazardous substance.[7][8] The primary hazards are associated with its pharmacological activity and potential for occupational exposure, particularly to the powdered form.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation[9] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[9] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[10] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[10] |

This table is a synthesis of data from multiple supplier SDS for Citalopram and its salts. Classifications may vary slightly between suppliers.

Causality Behind the Hazards:

-

Acute Toxicity: These hazards stem from the potent biological activity of the Citalopram molecule. Accidental ingestion or significant skin absorption can lead to systemic exposure, potentially causing adverse pharmacological effects, including serotonin syndrome, which is characterized by restlessness, hallucinations, rapid heart rate, and loss of coordination.[7]

-

Irritation: The powdered chemical can cause mechanical and chemical irritation upon contact with the skin, eyes, and respiratory tract.[7]

-

Reproductive Toxicity: This classification is based on data from the parent compound and indicates that exposure during pregnancy may pose a risk to the fetus.[7][10]

The risk assessment for handling this compound must acknowledge that the primary route of exposure in a laboratory setting is the inhalation of airborne powder and dermal contact.[11] Therefore, all handling procedures must be designed to mitigate these specific risks.

Caption: Step-by-step workflow for responding to a chemical spill.

Physical, Chemical, & Toxicological Properties

Understanding these properties is crucial for both experimental design and safety assessment.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₁₇D₆FN₂O₅ |

| CAS Number | 1246819-94-2 [12]or 1217733-09-9 [1](Varies by deuteration pattern) |

| Appearance | Solid powder (typically white to off-white) |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents like DMSO, DMF, and Methanol |

Toxicological Profile: Specific toxicological studies on this compound are limited. Therefore, the toxicological profile is extrapolated from the parent compound, Citalopram.

-

Mechanism of Action: Citalopram is a selective inhibitor of serotonin reuptake, with minimal effects on norepinephrine or dopamine reuptake. [2][3]This high selectivity is the basis of its therapeutic effect and its primary toxicological concern (serotonin syndrome).

-

Metabolism: The compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6. [13]* Half-life: The parent compound has a terminal half-life of approximately 35 hours. [3][13]

References

- Cipla USA. (2015).

- Santa Cruz Biotechnology. Material Safety Data Sheet: (S)

- Sigma-Aldrich. (2024).

- ChemicalBook. (2026).

- Fisher Scientific. (2025).

- LGC Standards. (S)

- Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry.

- Occupational Safety and Health Administration (OSHA).

- LGC Standards.

- National Center for Biotechnology Information (NCBI). (2023).

- Occupational Safety and Health Administration (OSHA). 1910.

- Wikipedia. Citalopram.

- Pharmaceutical International. (2020). Managing Risks with Potent Pharmaceutical Products.

- Agno Pharmaceuticals.

- Affygility Solutions. (2022).

- U.S. Food and Drug Administration (FDA). (1998). Celexa Approval Package.

- Cayman Chemical. (2025).

- ResearchGate. (2025). Citalopram Hydrobromide Mechanism, Uses, and Safety Profile.

- Pharmaceutical Technology. (2008). High-Potency APIs: Containment and Handling Issues.

Sources

- 1. (S)-Citalopram-d6 Oxalate | LGC Standards [lgcstandards.com]

- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. agnopharma.com [agnopharma.com]

- 6. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pharmtech.com [pharmtech.com]

- 12. This compound | CAS 1246819-94-2 | LGC Standards [lgcstandards.com]

- 13. Citalopram - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Sourcing and Utilizing Citalopram-d6 Oxalate for Bioanalytical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stable Isotope Labeled Standards in Citalopram Bioanalysis

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and anxiety disorders.[1] Accurate quantification of Citalopram in biological matrices (e.g., plasma, serum, urine) is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The gold standard for such quantitative analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard (IS).

A stable isotope-labeled (SIL) internal standard, such as Citalopram-d6 Oxalate, is the preferred choice for this application.[2][3] Citalopram-d6 is chemically identical to the parent drug, but several hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[4] This mass difference allows the mass spectrometer to distinguish between the analyte (Citalopram) and the internal standard, while ensuring they behave nearly identically during sample extraction, chromatography, and ionization.[5] This co-elution and similar ionization behavior are crucial for correcting variability in sample preparation and instrumental response, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method.[6]

This guide provides a comprehensive overview of the key considerations for sourcing high-quality this compound and presents a foundational workflow for its application in a research setting.

Key Considerations for Sourcing this compound

Selecting a reliable supplier is paramount. The quality of your internal standard directly impacts the validity of your quantitative data. Here are the critical factors to evaluate:

-

Purity and Isotopic Enrichment: The chemical purity of the SIL standard is critical, as any unlabeled impurity can artificially inflate the measured concentration of the analyte. Look for suppliers that provide a Certificate of Analysis (CoA) specifying both chemical purity (typically >98%) and isotopic purity (e.g., >98 atom % D). The CoA is a non-negotiable document that validates the material's quality.

-

Documentation and Certification: Reputable suppliers operate under recognized quality management systems (e.g., ISO 9001). They will provide comprehensive documentation, including the CoA, Safety Data Sheet (SDS), and detailed product information. Every compound should be accompanied by a CoA.

-

Supplier Reputation and Technical Support: Choose established suppliers known for their quality and reliability in the research chemical space.[7] A supplier with a strong technical support team can be an invaluable resource for addressing questions about solubility, stability, and method development.

-

Chemical Form (Oxalate Salt): Citalopram-d6 is commonly supplied as an oxalate salt. This form often provides enhanced stability and crystallinity compared to the free base, making it easier to handle and weigh accurately for the preparation of stock solutions.

Leading Commercial Suppliers of this compound

Several reputable suppliers provide this compound for research purposes. While this is not an exhaustive list, it represents key players in the market known for their reference standards. Researchers should always obtain lot-specific CoAs for direct comparison.

| Supplier | Product Name | CAS Number | Notes |

| Toronto Research Chemicals (TRC) | This compound | 1246819-94-2 | A brand of LGC, TRC is a well-established supplier of complex organic molecules for biomedical research. |

| LGC Standards | This compound | 1246819-94-2 | A leading global manufacturer of reference materials and quality assurance tools.[8][9] |

| Cayman Chemical | Citalopram-d6 (oxalate) | 1246819-94-2 | Provides biochemicals and research tools for various scientific disciplines. |

| Santa Cruz Biotechnology (SCBT) | This compound | 1246819-94-2 | Offers a wide range of biochemicals for research, though often marketed for in-vitro use.[10] |

| MedChemExpress (MCE) | This compound | 1246819-94-2 | A supplier of research chemicals and biochemicals, including stable isotope-labeled compounds.[11] |

| Pharmaffiliates | This compound | 1246819-94-2 | Specializes in pharmaceutical impurities, reference standards, and stable isotopes.[12] |

Note: The racemic form (Citalopram-d6) and its individual enantiomers, (S)-Citalopram-d6 (Escitalopram-d6) and (R)-Citalopram-d6, are often available.[13][14][15] Ensure you select the correct form for your specific analytical needs.

Application Protocol: A Foundational Workflow for LC-MS/MS Bioanalysis

This section outlines a typical, self-validating workflow for quantifying Citalopram in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation as recommended by regulatory bodies like the FDA.[16][17][18]

Preparation of Stock and Working Solutions

The causality here is precision: accurate initial solutions are the foundation of the entire quantitative assay.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Citalopram (analyte) and this compound (IS).

-

Dissolve each in a Class A 1 mL volumetric flask using methanol or a suitable solvent to create 1 mg/mL stock solutions.

-

-

Working Solutions:

-

Calibration Curve (CC) Working Solutions: Perform serial dilutions of the Citalopram stock solution to create a series of working solutions that will cover the desired calibration range (e.g., 1-1000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL). This single solution will be added to all samples, ensuring a consistent IS concentration across the analytical run.

-

Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the Citalopram stock. This independent preparation is a critical validation step to ensure the accuracy of the primary stock. Dilute to achieve Low, Medium, and High QC concentrations.

-

Sample Preparation (Protein Precipitation)

The goal is to efficiently remove matrix interferences (proteins) while ensuring consistent recovery of both the analyte and the IS.[18]

-

Sample Aliquoting: Pipette 50 µL of blank matrix, calibration standards, QCs, or unknown study samples into a 96-well plate or microcentrifuge tubes.

-

IS Spiking: Add 10 µL of the IS Working Solution (e.g., 100 ng/mL) to all samples except the blank matrix sample.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired, to improve peak shape) to all wells.

-

Vortex & Centrifuge: Vortex the plate for 2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis & Data Interpretation

The mass spectrometer provides the selectivity and sensitivity needed for quantification.

-

Chromatography: Use a suitable C18 reverse-phase column to chromatographically separate Citalopram from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Citalopram: e.g., m/z 325.2 → 109.1

-

MRM Transition for Citalopram-d6: e.g., m/z 331.2 → 115.1

-

-

Data Processing:

-

Integrate the peak areas for both the Citalopram and Citalopram-d6 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Citalopram) / (Area of Citalopram-d6).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Use a linear regression with 1/x² weighting.

-

Quantify the unknown samples and QCs by interpolating their PARs from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of nominal value) to validate the run.

-

Workflow Visualization

The following diagram illustrates the logical flow of using a SIL internal standard in a quantitative bioanalytical assay.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 8. This compound | CAS 1246819-94-2 | LGC Standards [lgcstandards.com]

- 9. This compound | CAS 1246819-94-2 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. (S)-Citalopram-d6 Oxalate | LGC Standards [lgcstandards.com]

- 14. scbt.com [scbt.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. fda.gov [fda.gov]

Citalopram Metabolism: A Technical Guide to the Role of Cytochrome P450 Enzymes

Abstract

This technical guide provides a comprehensive examination of the metabolic pathways of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We delve into the critical role of the cytochrome P450 (CYP) enzyme system, with a particular focus on the contributions of CYP2C19, CYP3A4, and CYP2D6 to the biotransformation of citalopram. The stereoselective nature of its metabolism and the clinical implications of genetic polymorphisms within these key enzymes are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and methodologies for studying citalopram metabolism. Detailed experimental protocols for in-vitro analysis using human liver microsomes and recombinant CYP enzymes are provided, alongside guidance on bioanalytical techniques for the quantification of citalopram and its primary metabolites.

Introduction: The Clinical and Pharmacological Profile of Citalopram

Citalopram is a bicyclic phthalane derivative that functions as a potent and highly selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the presynaptic neuron, thereby enhancing serotonergic neurotransmission.[1] It is administered as a racemic mixture of two enantiomers, S-(+)-citalopram (escitalopram) and R-(-)-citalopram. The therapeutic antidepressant effect is primarily attributed to the S-enantiomer.[1] Understanding the metabolic fate of citalopram is paramount for optimizing its therapeutic efficacy and minimizing the risk of adverse drug reactions, which are often linked to inter-individual variability in drug metabolism.

The biotransformation of citalopram is predominantly hepatic, leading to the formation of several metabolites, the most significant of which are desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[2] These metabolites are pharmacologically less active than the parent compound.[2] The metabolic clearance of citalopram is a critical determinant of its pharmacokinetic profile, including its half-life of approximately 35 hours.[1]

The Cytochrome P450 System and Citalopram Metabolism

The cytochrome P450 superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of xenobiotics, including citalopram. The primary metabolic pathway for citalopram is N-demethylation, a process catalyzed by multiple CYP isoforms.

Key CYP Isoforms in Citalopram N-Demethylation

In-vitro studies utilizing human liver microsomes and recombinant CYP enzymes have elucidated the roles of three key isoforms in the initial N-demethylation of citalopram to its primary active metabolite, desmethylcitalopram (DCT):

-

CYP2C19: This enzyme plays a major role in the metabolism of citalopram.[3][4][5] Genetic polymorphisms in the CYP2C19 gene can significantly impact citalopram plasma concentrations, leading to variations in clinical response and tolerability.[4][5]

-

CYP3A4: Alongside CYP2C19, CYP3A4 is a primary contributor to the N-demethylation of citalopram.[3][4]

-

CYP2D6: This isoform has a secondary role in the initial demethylation step but is the principal enzyme responsible for the subsequent conversion of DCT to didesmethylcitalopram (DDCT).[3][4][6]

The formation of DCT from citalopram is mediated by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[7] The subsequent N-demethylation of DCT to DDCT is predominantly catalyzed by CYP2D6.[6]

Stereoselectivity in Citalopram Metabolism

The metabolism of citalopram is stereoselective, with a preferential metabolism of the therapeutically active S-enantiomer. In vitro studies have demonstrated that CYP2C19, CYP3A4, and CYP2D6 all exhibit a preference for the S-enantiomer in the formation of S-desmethylcitalopram.[8] This stereoselectivity contributes to the different pharmacokinetic profiles of the two enantiomers.

Other Metabolic Pathways

Beyond N-demethylation, citalopram undergoes other metabolic transformations:

-

N-oxidation: Citalopram can be converted to citalopram-N-oxide, a reaction also mediated by CYP2D6.[1]

-

Deamination: A minor pathway involves the deamination of citalopram to a propionic acid derivative. This process is thought to be catalyzed by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase.[8]

The overall metabolic scheme of citalopram is a complex interplay of these pathways, as illustrated in the following diagram:

In-Vitro Methodologies for Studying Citalopram Metabolism

To investigate the metabolism of citalopram and the role of specific CYP enzymes, in-vitro experimental systems are indispensable. Human liver microsomes (HLMs) and recombinant human CYP enzymes are the most commonly employed tools.

Experimental Workflow: An Overview

A typical in-vitro metabolism study involves incubating citalopram with a source of metabolic enzymes (HLMs or recombinant CYPs) in the presence of necessary cofactors, followed by the analysis of metabolite formation over time.

Detailed Protocol: Citalopram Metabolism in Human Liver Microsomes

This protocol provides a step-by-step methodology for assessing the metabolism of citalopram in pooled human liver microsomes.

Materials:

-

Citalopram hydrobromide

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

HPLC-grade water and methanol

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of citalopram (e.g., 10 mM in methanol) and serially dilute to create working solutions.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes (final concentration typically 0.2-1 mg/mL)

-

Citalopram working solution (to achieve desired final concentrations, e.g., 1-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of citalopram, DCT, and DDCT.[9] A typical method would involve a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Use of Recombinant CYP Enzymes

To pinpoint the contribution of individual CYP isoforms, recombinant enzymes expressed in systems like baculovirus-infected insect cells are utilized. The protocol is similar to that for HLMs, with the recombinant CYP enzyme replacing the microsomes. This allows for the determination of the kinetic parameters for each isoform's involvement in citalopram metabolism.

Enzyme Kinetics of Citalopram Metabolism

Understanding the enzyme kinetics of citalopram metabolism provides quantitative insights into the affinity of the enzymes for the substrate and their metabolic capacity. The Michaelis-Menten model is commonly used to describe the kinetics, with Km (Michaelis constant) representing the substrate concentration at half-maximal velocity and Vmax representing the maximum reaction velocity.

| Enzyme | Substrate | Km (µM) | Reference |

| CYP2C19 | S-Citalopram | 69 | [10] |

| CYP2D6 | S-Citalopram | 29 | [10] |

| CYP3A4 | S-Citalopram | 588 | [10] |

| Human Liver Microsomes | Citalopram (racemic) | 174 | [7] |

Note: Vmax values are highly dependent on the experimental system and are therefore not presented for direct comparison.